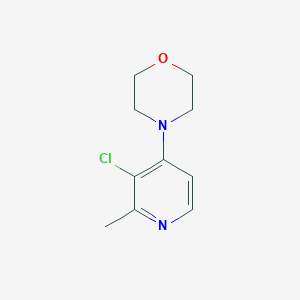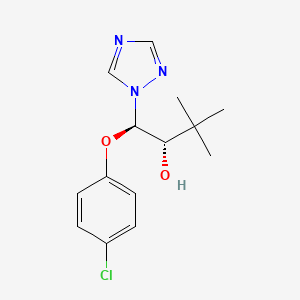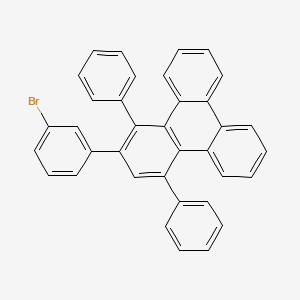
1-(3-Bromo-5-iodophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-iodophenyl)ethanol is an organic compound with the molecular formula C8H8BrIO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and iodine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol. The reaction typically starts with the bromination of phenyl ethanol using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 3-bromo-5-iodobenzaldehyde or 3-bromo-5-iodoacetophenone.
Reduction: Formation of 3-bromo-5-iodotoluene or 3-bromo-5-iodobenzene.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-iodophenyl)ethanol can be compared with other halogenated phenyl ethanols, such as:
- 1-(3-Bromo-4-chlorophenyl)ethanol
- 1-(3-Iodo-5-fluorophenyl)ethanol
- 1-(3-Chloro-5-bromophenyl)ethanol
Uniqueness: The combination of bromine and iodine atoms in this compound imparts unique chemical and physical properties, such as higher molecular weight and specific reactivity patterns. These properties can be advantageous in certain applications, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C8H8BrIO |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
1-(3-bromo-5-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 |
InChI-Schlüssel |
FCHPIVPYSTVDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)I)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)


